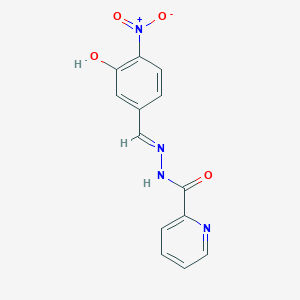

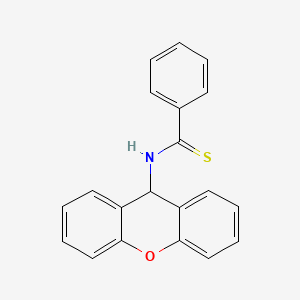

![molecular formula C20H28N6O B5552425 3-[(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-4-ethylpiperazin-2-one](/img/structure/B5552425.png)

3-[(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-4-ethylpiperazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Although the specific synthesis of "3-[(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-4-ethylpiperazin-2-one" is not detailed in the available literature, compounds with similar structures, such as those containing piperazine and triazole rings, are typically synthesized through multi-step organic synthesis processes. These processes might involve nucleophilic substitution reactions, cycloadditions, and the use of protecting groups to control the reactivity of different functional groups within the molecule (Sweidan et al., 2020).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings that can significantly influence the molecule's overall conformation and reactivity. The crystal and molecular structure of related compounds, as determined by X-ray crystallography, often reveals intricate details such as ring conformations, types of intermolecular interactions (e.g., hydrogen bonding, π-π stacking), and the spatial arrangement of different substituents, which can have profound effects on the compound's physical and chemical properties (Lin et al., 2012).

Applications De Recherche Scientifique

Anticancer and Anti-inflammatory Properties

Research has identified derivatives of the compound with significant anticancer and anti-inflammatory activities. For example, novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their cytotoxic effects on cancer cell lines and their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes. These compounds have shown promising results in structure-activity relationship (SAR) studies, indicating their potential as therapeutic agents in cancer and inflammation treatment (Rahmouni et al., 2016).

Analgesic Properties

The structural characterization of isothiazolopyridines, which share a similar structural motif with the compound , has been conducted to understand their analgesic properties better. These studies provide insights into the molecular interactions and bonding patterns that contribute to their effectiveness as pain relievers (Karczmarzyk & Malinka, 2008).

Serotonin Receptor Activity

Research into N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione has shown that these compounds exhibit high affinity for serotonin 5-HT1A and 5-HT2A receptors. This affinity suggests their potential use in developing treatments for psychiatric disorders by modulating serotonin levels in the brain (Obniska et al., 2006).

Anticonvulsant Properties

Derivatives synthesized from the base compound have demonstrated anticonvulsant properties in various models. These findings suggest their application in developing new treatments for epilepsy and other seizure disorders (Obniska et al., 2005).

Tuberculostatic Activity

Some derivatives have been tested for their tuberculostatic activity, showing effectiveness against tuberculosis by inhibiting the growth of Mycobacterium tuberculosis. These compounds could potentially contribute to the development of new anti-tuberculosis drugs (Foks et al., 2004).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-[(2-cyclohexyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)methyl]-4-ethylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N6O/c1-2-25-13-12-22-20(27)17(25)14-18-23-19(15-8-10-21-11-9-15)24-26(18)16-6-4-3-5-7-16/h8-11,16-17H,2-7,12-14H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGVIPRBRTWUDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(=O)C1CC2=NC(=NN2C3CCCCC3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-4-ethylpiperazin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(3,4-dimethoxybenzylidene)amino]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5552361.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyridazine](/img/structure/B5552369.png)

![7-chloro-2-[4-(1-isopropyl-1H-imidazol-2-yl)piperidin-1-yl]-4-methylquinoline](/img/structure/B5552384.png)

![5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5552392.png)

![(4aR*,7aS*)-1-methyl-4-(5-methyl-2-phenyl-3-furoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5552395.png)

![ethyl 5-acetyl-2-[(4-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5552402.png)

![9-(1,3-benzothiazol-2-yl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552414.png)

![1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5552422.png)

![N-(4-ethoxyphenyl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5552431.png)